2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, and an acetamide group attached to a dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with an acyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Dimethylphenyl Moiety: The final step involves the coupling of the dimethylphenyl group to the benzothiazole-acetamide intermediate using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazol-5-yl derivatives: These compounds share the benzothiazole core structure and have been studied for similar biological activities.
6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These derivatives have been explored for their potential as O-GlcNAcase inhibitors, which are relevant in the treatment of neurodegenerative diseases.
Uniqueness
2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the dimethylphenyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-17-16(10-15)19-13(3)22-17/h4-8,10H,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOQYOQJKOUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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